molecular formula C13H10F2O B6371298 4-(2,3-Difluorophenyl)-2-methylphenol CAS No. 1261893-25-7

4-(2,3-Difluorophenyl)-2-methylphenol

Cat. No.: B6371298
CAS No.: 1261893-25-7
M. Wt: 220.21 g/mol
InChI Key: CVZYYWGPAAJBPZ-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-2-methylphenol is a fluorinated phenolic compound characterized by a 2-methylphenol backbone substituted with a 2,3-difluorophenyl group at the 4-position. Its molecular formula is inferred as C₁₃H₁₀F₂O, with a molar mass of 220.22 g/mol, based on structural analogs and substituent contributions . The compound is listed under synonyms such as AGN-PC-09Q0ST and MolPort-015-145-883, with an InChIKey of CVZYYWGPAAJBPZ-UHFFFAOYSA-N .

Properties

IUPAC Name

4-(2,3-difluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-7-9(5-6-12(8)16)10-3-2-4-11(14)13(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZYYWGPAAJBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683788
Record name 2',3'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-25-7
Record name 2',3'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluorophenol with 2-methylphenol under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2,3-Difluorophenyl)-2-methylphenol may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-2-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents (e.g., chlorine or bromine) and alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

    Oxidation: Formation of 4-(2,3-difluorophenyl)-2-methylbenzaldehyde or 4-(2,3-difluorophenyl)-2-methylbenzoic acid.

    Reduction: Formation of 4-(2,3-difluorophenyl)-2-methylcyclohexanol.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(2,3-Difluorophenyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Phenolic Core

The substitution pattern on the phenolic ring significantly influences physicochemical properties and reactivity. Key analogs include:

Compound Name Substituent Differences Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
4-(2,3-Difluorophenyl)-2-methoxyphenol Methoxy (-OCH₃) instead of methyl (-CH₃) C₁₃H₁₀F₂O₂ 236.21 Altered solubility and electronic properties due to electron-donating methoxy group
4-(2,3-Difluorophenyl)-2-methylquinoline Quinoline ring replaces phenol C₁₆H₁₁F₂N 271.27 Enhanced aromaticity; potential use in optoelectronics or catalysis
Methyl 4-(2,3-difluorophenyl)pyrimidine-5-carboxylate Pyrimidine ring and ester group C₁₂H₈F₂N₂O₂ 250.20 Higher polarity; intermediate in kinase inhibitor synthesis

Key Observations :

  • Electron-withdrawing vs. donating groups: The methyl group in 4-(2,3-Difluorophenyl)-2-methylphenol offers moderate steric hindrance, while methoxy analogs (e.g., 4-(2,3-Difluorophenyl)-2-methoxyphenol) exhibit increased solubility in polar solvents due to hydrogen bonding .
  • Heterocyclic modifications: Replacement of the phenol ring with quinoline or pyrimidine (as in 4-(2,3-Difluorophenyl)-2-methylquinoline) introduces nitrogen atoms, altering redox behavior and biological activity .

Biological Activity

4-(2,3-Difluorophenyl)-2-methylphenol is a fluorinated phenolic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 4-(2,3-Difluorophenyl)-2-methylphenol features a phenolic hydroxyl group (-OH) attached to a methyl-substituted aromatic ring with two fluorine atoms on the adjacent phenyl ring. This unique structural arrangement contributes to its chemical reactivity and biological activity.

The biological activity of 4-(2,3-Difluorophenyl)-2-methylphenol can be attributed to several mechanisms:

  • Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation : The presence of fluorine atoms may enhance lipophilicity, allowing better interaction with lipid membranes and receptors, which can modulate various signaling pathways.
  • Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that 4-(2,3-Difluorophenyl)-2-methylphenol exhibits significant antimicrobial properties. A study comparing its efficacy against various bacterial strains demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that 4-(2,3-Difluorophenyl)-2-methylphenol has potential anticancer effects. A notable study evaluated its impact on human cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colon Cancer)5.0
MCF-7 (Breast Cancer)10.0
A549 (Lung Cancer)7.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against multiple cancer types .

Case Studies

  • Antimicrobial Efficacy Study : A case study focused on the antimicrobial effects of 4-(2,3-Difluorophenyl)-2-methylphenol against multidrug-resistant bacterial strains showed a notable reduction in bacterial load in treated samples compared to controls. The study highlighted the compound's potential as an alternative treatment option .
  • Cancer Cell Line Evaluation : In another investigation, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated that higher concentrations led to increased apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .

Comparison with Similar Compounds

To understand the uniqueness of 4-(2,3-Difluorophenyl)-2-methylphenol, it is essential to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
2-MethylphenolModerateLow
2,3-DifluorophenolLowModerate
5-(3,5-Difluorophenyl)-2-methylphenolHighHigh

This comparison illustrates that while some related compounds exhibit activity, none match the dual potential seen in 4-(2,3-Difluorophenyl)-2-methylphenol .

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